![molecular formula C9H6F4O2 B2816185 Methyl 2-fluoro-4-(trifluoromethyl)benzoate CAS No. 220162-64-1](/img/structure/B2816185.png)
Methyl 2-fluoro-4-(trifluoromethyl)benzoate
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Overview
Description
“Methyl 2-fluoro-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6F4O2 . It is an ester and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “Methyl 2-fluoro-4-(trifluoromethyl)benzoate” consists of a benzene ring substituted with a methyl ester group, a fluorine atom, and a trifluoromethyl group . The InChI code for this compound is 1S/C9H6F4O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-fluoro-4-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a molecular weight of 222.14 . The compound has a refractive index of n20/D 1.451 (lit.) . The boiling point is 94-95 °C/21 mmHg (lit.) and the melting point is 13-14 °C (lit.) . The density of the compound is 1.268 g/mL at 25 °C (lit.) .Scientific Research Applications
Pharmaceutical Applications
“Methyl 2-fluoro-4-(trifluoromethyl)benzoate” is a compound that contains a trifluoromethyl (TFM, -CF3) group . Trifluoromethyl groups are found in many FDA-approved drugs . The presence of fluorine or fluorine-containing functional groups in these compounds contributes to their pharmacological activities .
Synthesis of Other Compounds
This compound can be used as a reactant in the synthesis of other compounds. For example, it can be used to synthesize “2-fluoro-α-methylstyrene” and "2-fluorophenyldiphenylmethanol" .
Enzymatic Dihydroxylation
“Methyl 2-fluoro-4-(trifluoromethyl)benzoate” can undergo enzymatic dihydroxylation via whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol .
Preparation of Aminopyridines
“Methyl 2-fluoro-4-(trifluoromethyl)benzoate” can act as a reactant in the preparation of aminopyridines through amination reactions .
Use as a Catalytic Ligand
This compound can also be used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Synthesis of Trisubstituted Imidazole Derivatives
“Methyl 4-fluorobenzoate” can be used in the synthesis of trisubstituted imidazole derivatives containing a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH2-substituted benzyl moiety .
Safety and Hazards
“Methyl 2-fluoro-4-(trifluoromethyl)benzoate” is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-fluoro-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBVUHGECYPLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-4-(trifluoromethyl)benzoate |
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